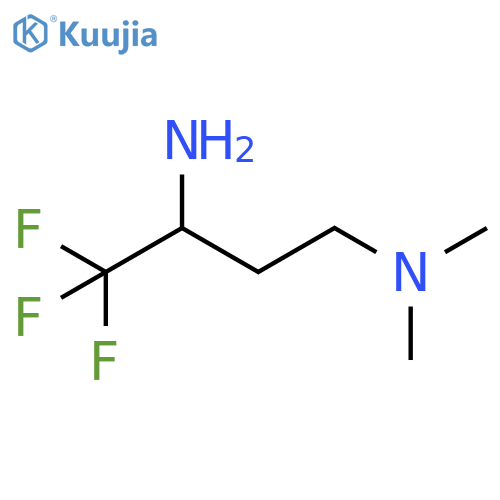

Cas no 1543133-77-2 ((3-amino-4,4,4-trifluorobutyl)dimethylamine)

(3-amino-4,4,4-trifluorobutyl)dimethylamine 化学的及び物理的性質

名前と識別子

-

- (3-amino-4,4,4-trifluorobutyl)dimethylamine

- 1,3-Butanediamine, 4,4,4-trifluoro-N1,N1-dimethyl-

- EN300-1929751

- 1543133-77-2

-

- インチ: 1S/C6H13F3N2/c1-11(2)4-3-5(10)6(7,8)9/h5H,3-4,10H2,1-2H3

- InChIKey: GCMULHWFVUQMAG-UHFFFAOYSA-N

- SMILES: C(N(C)C)CC(N)C(F)(F)F

計算された属性

- 精确分子量: 170.10308291g/mol

- 同位素质量: 170.10308291g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 11

- 回転可能化学結合数: 3

- 複雑さ: 111

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.3Ų

- XLogP3: 0.9

じっけんとくせい

- 密度みつど: 1.095±0.06 g/cm3(Predicted)

- Boiling Point: 161.7±35.0 °C(Predicted)

- 酸度系数(pKa): 9.17±0.28(Predicted)

(3-amino-4,4,4-trifluorobutyl)dimethylamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1929751-1.0g |

(3-amino-4,4,4-trifluorobutyl)dimethylamine |

1543133-77-2 | 1g |

$1272.0 | 2023-06-02 | ||

| Enamine | EN300-1929751-5g |

(3-amino-4,4,4-trifluorobutyl)dimethylamine |

1543133-77-2 | 5g |

$2443.0 | 2023-09-17 | ||

| Enamine | EN300-1929751-10.0g |

(3-amino-4,4,4-trifluorobutyl)dimethylamine |

1543133-77-2 | 10g |

$5467.0 | 2023-06-02 | ||

| Enamine | EN300-1929751-0.05g |

(3-amino-4,4,4-trifluorobutyl)dimethylamine |

1543133-77-2 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1929751-0.25g |

(3-amino-4,4,4-trifluorobutyl)dimethylamine |

1543133-77-2 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1929751-2.5g |

(3-amino-4,4,4-trifluorobutyl)dimethylamine |

1543133-77-2 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1929751-5.0g |

(3-amino-4,4,4-trifluorobutyl)dimethylamine |

1543133-77-2 | 5g |

$3687.0 | 2023-06-02 | ||

| Enamine | EN300-1929751-0.5g |

(3-amino-4,4,4-trifluorobutyl)dimethylamine |

1543133-77-2 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1929751-0.1g |

(3-amino-4,4,4-trifluorobutyl)dimethylamine |

1543133-77-2 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1929751-1g |

(3-amino-4,4,4-trifluorobutyl)dimethylamine |

1543133-77-2 | 1g |

$842.0 | 2023-09-17 |

(3-amino-4,4,4-trifluorobutyl)dimethylamine 関連文献

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

(3-amino-4,4,4-trifluorobutyl)dimethylamineに関する追加情報

Introduction to (3-amino-4,4,4-trifluorobutyl)methyldimethylamine (CAS No. 1543133-77-2)

The compound (3-amino-4,4,4-trifluorobutyl)methyldimethylamine, identified by its CAS number 1543133-77-2, is a specialized organic molecule with significant applications in the field of pharmaceuticals and agrochemicals. This compound belongs to a class of fluorinated amines, which are known for their unique chemical properties and broad utility in synthetic chemistry. The presence of multiple fluorine atoms in its structure contributes to its high reactivity and stability, making it a valuable intermediate in the synthesis of various bioactive molecules.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The structure of (3-amino-4,4,4-trifluorobutyl)methyldimethylamine incorporates a trifluorobutyl group, which is particularly noteworthy for its ability to modulate the electronic and steric properties of adjacent functional groups. This feature has been exploited in the development of novel drug candidates that exhibit improved efficacy and reduced toxicity compared to their non-fluorinated counterparts.

One of the most compelling aspects of this compound is its role as a building block in the synthesis of pharmacologically active agents. The primary amine functionality at the 3-position allows for further derivatization through various chemical reactions, including condensation, alkylation, and acylation. These transformations enable the creation of complex molecular architectures that are essential for targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their potential in inhibiting enzymes involved in cancer metabolism and inflammation.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated amines in the design of small-molecule drugs. The trifluorobutyl group not only enhances lipophilicity but also influences the conformational flexibility of the molecule, which can be critical for binding to biological targets. Studies have demonstrated that such modifications can lead to increased binding affinity and prolonged half-life in vivo. This has spurred further research into optimizing synthetic routes for obtaining high-purity (3-amino-4,4,4-trifluorobutyl)methyldimethylamine on an industrial scale.

The agrochemical industry has also benefited from the use of fluorinated amines like this one. Fluorine-containing compounds often exhibit improved resistance to environmental degradation, making them more effective as active ingredients in pesticides and herbicides. Researchers have reported promising results using derivatives of (3-amino-4,4,4-trifluorobutyl)methyldimethylamine in formulations designed to combat resistant plant pathogens. These findings underscore the versatility of this compound and its potential to address global challenges in sustainable agriculture.

From a synthetic chemistry perspective, the preparation of (3-amino-4,4,4-trifluorobutyl)methyldimethylamine presents unique challenges due to the sensitivity of its functional groups. However, modern techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to construct its complex framework with high precision. These methods not only improve yield but also minimize byproduct formation, ensuring that the final product meets stringent quality standards required for pharmaceutical applications.

The pharmacological properties of this compound have been extensively studied in preclinical models. Initial research suggests that it may possess anti-inflammatory and analgesic effects by interacting with specific receptors and enzymes in the body. While further clinical trials are needed to confirm these findings, the preliminary data are encouraging enough to warrant continued investigation into its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are now focused on elucidating the mechanisms by which this compound exerts its biological effects.

In conclusion, (3-amino-4,4,4-trifluorobutyl)methyldimethylamine (CAS No. 1543133-77-2) is a multifaceted compound with significant promise across multiple industries. Its unique structural features make it an invaluable intermediate in drug discovery and agricultural chemistry alike. As research progresses, we can expect to see even more innovative applications emerge from this versatile molecule.

1543133-77-2 ((3-amino-4,4,4-trifluorobutyl)dimethylamine) Related Products

- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)

- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)

- 1442691-18-0(7-methylquinoline-8-carbaldehyde)

- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)

- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)

- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)

- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)

- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)

- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)

- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)